molecular formula C18H12N2OS B187129 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one CAS No. 22453-82-3

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one

Cat. No.: B187129
CAS No.: 22453-82-3
M. Wt: 304.4 g/mol
InChI Key: QDYLLEHZXILBOL-UHFFFAOYSA-N
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Description

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is a heterocyclic compound that contains a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 1-naphthyl isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is then heated to reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals.

Medicine

The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-mercaptoquinazolin-4(3H)-one
  • 3-(1-naphthyl)quinazolin-4(3H)-one
  • 2-mercapto-3-phenylquinazolin-4(3H)-one

Uniqueness

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is unique due to the presence of both the thiol group and the naphthyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-naphthalen-1-yl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-17-14-9-3-4-10-15(14)19-18(22)20(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYLLEHZXILBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350490
Record name 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22453-82-3
Record name 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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